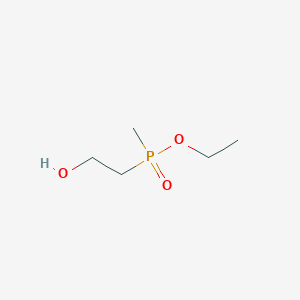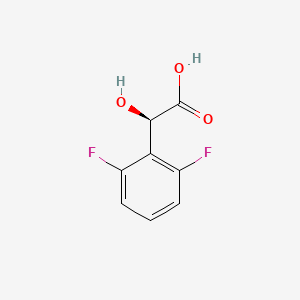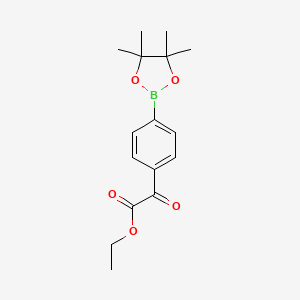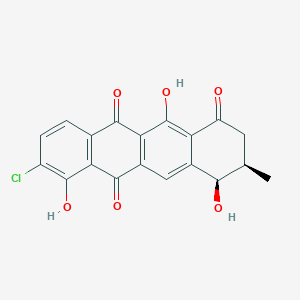
rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione: is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a chlorine atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may involve Diels-Alder reactions, Friedel-Crafts acylation, and selective chlorination and hydroxylation reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydroxy derivatives.
科学的研究の応用
Chemistry: In organic chemistry, rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
作用機序
The mechanism of action of rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- rel-(3R,4R)-4-Bromo-3-fluorotetrahydro-2H-pyran
- (3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Comparison: Compared to similar compounds, rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione stands out due to its unique combination of hydroxyl and chlorine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C19H13ClO6 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
(3R,4R)-8-chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydro-2H-tetracene-1,6,11-trione |
InChI |
InChI=1S/C19H13ClO6/c1-6-4-11(21)12-8(15(6)22)5-9-14(19(12)26)16(23)7-2-3-10(20)18(25)13(7)17(9)24/h2-3,5-6,15,22,25-26H,4H2,1H3/t6-,15-/m1/s1 |
InChIキー |
VYZRGVNZHYVQDP-NPMWZIQKSA-N |
異性体SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=C2[C@@H]1O)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
正規SMILES |
CC1CC(=O)C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



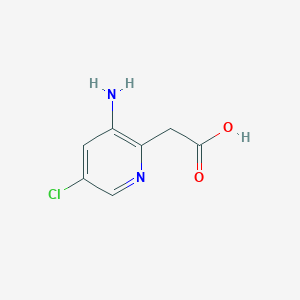
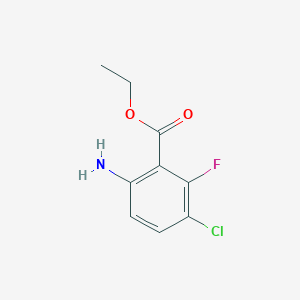
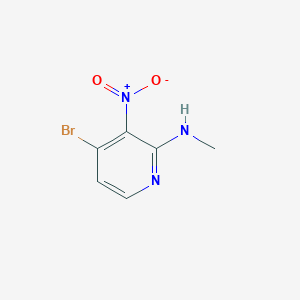
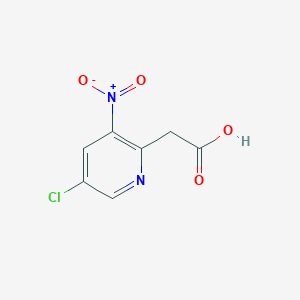



![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)
